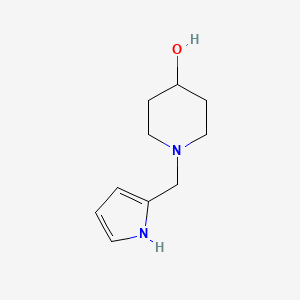
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol
Overview
Description
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyrrole moiety at the 1-position and a hydroxyl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The combination of the pyrrole and piperidine rings in this compound suggests potential biological activity and applications in drug discovery.
Preparation Methods
The synthesis of 1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(1H-pyrrol-2-ylmethyl)piperidine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group transformations .
Chemical Reactions Analysis
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The pyrrole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the pyrrole moiety, making it less complex and potentially less bioactive.
1-(1H-pyrrol-2-ylmethyl)piperidine: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Pyrrolidin-4-ol: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and biological activities. The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9/h1-2,5,10-11,13H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXZRJGTLIRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine](/img/structure/B3859140.png)
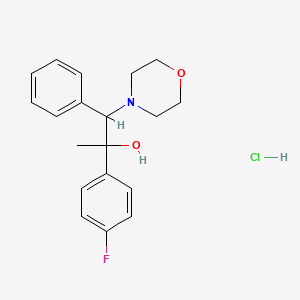
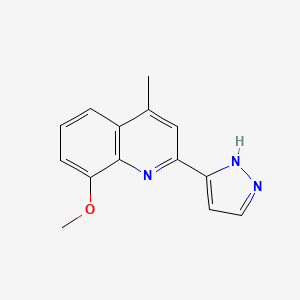
![1,1'-[1,6-hexanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B3859151.png)
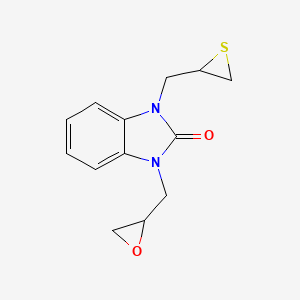
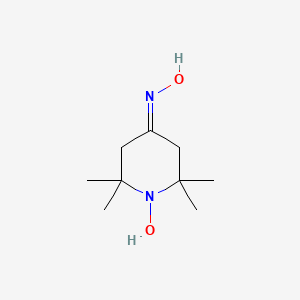
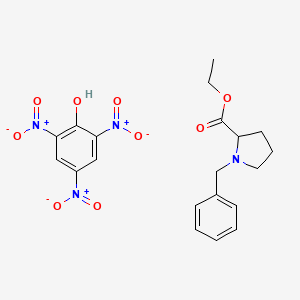

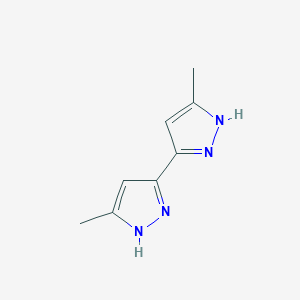
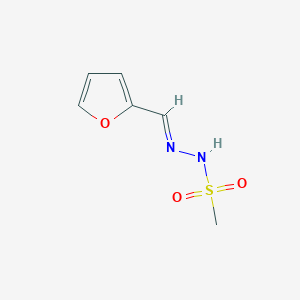
![N-[(2-bromophenyl)methyl]adamantan-2-amine](/img/structure/B3859211.png)
![N-(2-fluorobenzyl)-2-{4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3859224.png)
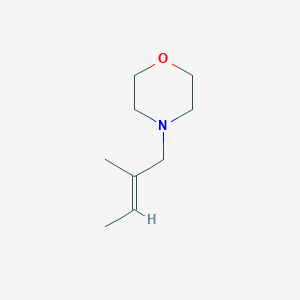
![ethyl 3-(2-methoxyethyl)-1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinecarboxylate](/img/structure/B3859236.png)
